甲基哌啶-3-羧酸酯

描述

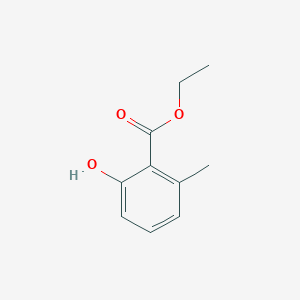

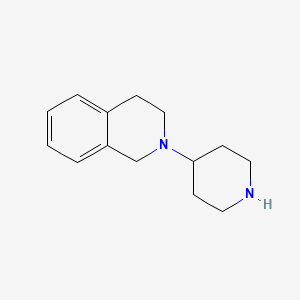

“Methyl piperidine-3-carboxylate” is a chemical compound with the molecular formula C7H13NO2 . It is used in the pharmaceutical industry and plays a significant role in drug design .

Synthesis Analysis

Piperidines, including “Methyl piperidine-3-carboxylate”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization .

Molecular Structure Analysis

The molecular structure of “Methyl piperidine-3-carboxylate” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

科学研究应用

杂环化合物合成

甲基哌啶-3-羧酸酯用于合成新型杂环化合物。例如,Matulevičiūtė等人(2021年)合成了甲基3-和5-(N-Boc-哌啶基)-1H-吡唑-4-羧酸酯,展示了其在有机化学中作为无手性和手性化合物的构建块的用途(Matulevičiūtė等人,2021年)。

生物催化级联合成

在另一个应用中,Hussain等人(2016年)利用生物催化级联反应,涉及羧酸还原酶、ω-转氨酶和亚胺还原酶等酶,实现了从酮酸或酮醛出发合成对映纯手性单取代和双取代哌啶和吡咯烷(Hussain et al., 2016)。

心血管研究和电化学研究

Krauze等人(2004年)研究了4-芳基-5-乙氧羰基-2-甲硫基-1,4-二氢吡啶-3-羧酸腈的心血管活性和电化学氧化,展示了其在心血管研究和电化学应用中的潜力(Krauze et al., 2004)。

不对称合成

在不对称合成领域,Salgado等人(2019年)报道了甲基(2S,3S,6R)-6-(4-氟苯基)-2-(4-羟基苯基)-哌啶-3-羧酸酯的不对称合成,展示了其在创建具有生物学兴趣的多取代哌啶中的实用性(Salgado et al., 2019)。

作用机制

Target of Action

Methyl Piperidine-3-Carboxylate is a chemical ligand that primarily targets METTL3 , a methyltransferase of N6-methyladenosine (m6A) mRNA modification . METTL3 plays a crucial role in various physiological activities, including the beiging of white adipose tissue (WAT), which improves glucose and lipid metabolism .

Mode of Action

The compound interacts with METTL3, enhancing its activity. This activation leads to an increase in m6A installation on thermogenic mRNAs, including Krüppel-like factor 9 (Klf9), which prevents their degradation . This interaction results in changes at the molecular level, affecting various physiological activities.

Biochemical Pathways

The activation of METTL3 by Methyl Piperidine-3-Carboxylate affects the m6A mRNA modification pathway. This pathway plays a significant role in the regulation of gene expression. The compound’s action on METTL3 enhances the stability of thermogenic mRNAs, thereby promoting the beiging of WAT . This process improves glucose and lipid metabolism, offering potential therapeutic benefits for conditions like obesity and type 2 diabetes .

Pharmacokinetics

The compound’s molecular weight is 14318, and it has a predicted density of 1021±006 g/cm3 . Its boiling point is predicted to be 193.8±33.0 °C . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The activation of METTL3 by Methyl Piperidine-3-Carboxylate promotes WAT beiging, reduces body weight, and corrects metabolic disorders in diet-induced obese mice . This suggests that the compound could have potential therapeutic benefits in the management of obesity and related metabolic disorders.

安全和危害

属性

IUPAC Name |

methyl piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDBHIAXYFPJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325989 | |

| Record name | methyl piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50585-89-2 | |

| Record name | 50585-89-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does methyl piperidine-3-carboxylate interact with its target and what are the downstream effects?

A1: Methyl piperidine-3-carboxylate acts as a chemical ligand for the METTL3 complex. [] Upon binding, it activates the complex, leading to increased N6-methyladenosine (m6A) installation on thermogenic mRNAs like Krüppel-like factor 9 (Klf9). This modification prevents mRNA degradation, ultimately promoting the expression of thermogenic genes and driving WAT beiging. [] The downstream effects of this activation include increased energy expenditure, reduced body weight, and improved metabolic health, particularly in the context of a high-fat diet. []

Q2: What is known about the in vivo efficacy of methyl piperidine-3-carboxylate in the context of obesity and metabolic disorders?

A2: The research demonstrates that administration of methyl piperidine-3-carboxylate in diet-induced obese mice led to several beneficial outcomes: []

- Promotion of WAT beiging: The compound effectively stimulated the browning of white adipose tissue. []

- Reduction in body weight: Treated mice exhibited a significant decrease in their overall body weight compared to control groups. []

- Correction of metabolic disorders: The compound showed efficacy in improving metabolic parameters dysregulated by the high-fat diet. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)

![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)

![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)